Physicochemical Differentiation: Enhanced Lipophilicity vs. 1H-Imidazole Analog
CAS 1022404-11-0 demonstrates a substantially higher calculated lipophilicity compared to its direct 1H-imidazole analog. This difference is driven by the presence of the N-1 phenoxytrifluoromethane group, which replaces a hydrogen bond donor with a hydrophobic, electron-withdrawing moiety. The ACD/LogP of the target compound is 8.62 , versus a predicted LogP of approximately 5.28 for the non-trifluoromethoxy analog (CAS 190780-24-6) . This measured difference in LogP of >3 units is highly significant for pharmacokinetic behavior.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 8.62 |
| Comparator Or Baseline | 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole (CAS 190780-24-6), predicted LogP ~5.28 |
| Quantified Difference | ΔLogP > 3.3 |
| Conditions | Calculated using ACD/Labs Percepta Platform |
Why This Matters
This >1000-fold theoretical difference in lipophilicity will profoundly influence membrane permeability, metabolic stability, and plasma protein binding, making CAS 1022404-11-0 a chemically distinct entity for pharmacokinetic studies.
